Hypotensive Activity of Diamine Analog in Feline Model
In a structure-activity study examining blood pressure lowering effects in cats, the diamine analog—derived by replacing the ether oxygen of the parent benzylic ether with an N-CH3 group—demonstrated potency that was 'not greatly superior to the diamine but substantially more active than the other compounds' in the series [1]. This indicates that the nitrogen-bridged scaffold (structurally analogous to 2-{[4-(Diethylamino)benzyl]amino}ethanol) maintains the pharmacologically relevant activity profile while offering distinct physicochemical advantages including enhanced basicity and hydrogen-bonding capacity relative to ether-linked counterparts.
| Evidence Dimension | Blood pressure lowering potency retention following O-to-N replacement |
|---|---|
| Target Compound Data | Diamine analog (N-CH3 bridged): activity comparable to parent compound at 1 mg/kg dose |
| Comparator Or Baseline | Parent compound (3'-hydroxy-4'-(beta-diethylaminoethoxy)-3',4'-dihydroseselin): most potent in series; other benzylic ethers: substantially less active |
| Quantified Difference | Diamine analog retains substantial activity comparable to parent; other ether analogs show markedly reduced potency |
| Conditions | Blood pressure measurements in male cats, compared to papaverine hydrochloride standard; parent compound dose: 1 mg/kg |
Why This Matters
This demonstrates that nitrogen-bridged analogs preserve pharmacological activity when substituting ether linkages, providing a rationale for selecting the diamine/aminoethanol scaffold in medicinal chemistry programs targeting cardiovascular endpoints.
- [1] El-Antably SM, Soine TO, Shaath NA. Synthesis and blood pressure lowering activity of benzylic ethers of 2-diethylaminoethanol and a related diamine. J Pharm Sci. 1975 Aug;64(8):1423-5. DOI: 10.1002/jps.2600640841. PMID: 1151722. View Source
